molecular formula C18H30ClNO3 B15144965 (R)-Betaxolol-d7 (hydrochloride)

(R)-Betaxolol-d7 (hydrochloride)

Cat. No.: B15144965
M. Wt: 350.9 g/mol
InChI Key: CHDPSNLJFOQTRK-CFDMMCIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Betaxolol-d7 (hydrochloride) is a deuterated form of Betaxolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in the treatment of hypertension and glaucoma. The deuterated version, ®-Betaxolol-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Betaxolol due to its enhanced stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Betaxolol-d7 (hydrochloride) typically involves the incorporation of deuterium atoms into the Betaxolol molecule This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions

Industrial Production Methods: Industrial production of ®-Betaxolol-d7 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: ®-Betaxolol-d7 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic reagents like sodium hydroxide and potassium cyanide are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Betaxolol oxides, while substitution reactions can produce various substituted derivatives of Betaxolol.

Scientific Research Applications

®-Betaxolol-d7 (hydrochloride) has several scientific research applications, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Betaxolol.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of Betaxolol.

    Drug Development: Used in the development of new beta-blockers with improved pharmacokinetic properties.

    Biological Research: Employed in studies related to cardiovascular diseases and ocular conditions.

Mechanism of Action

®-Betaxolol-d7 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and myocardial contractility, leading to a decrease in blood pressure. In the case of glaucoma, it reduces intraocular pressure by decreasing aqueous humor production. The deuterium atoms in ®-Betaxolol-d7 enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies.

Comparison with Similar Compounds

    Betaxolol: The non-deuterated form of ®-Betaxolol-d7.

    Atenolol: Another selective beta-1 adrenergic receptor blocker used in the treatment of hypertension.

    Metoprolol: A beta-1 selective adrenergic receptor blocker with similar therapeutic uses.

Comparison: ®-Betaxolol-d7 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterpart, Betaxolol. This makes it particularly useful in pharmacokinetic and metabolic studies. Compared to other beta-blockers like Atenolol and Metoprolol, ®-Betaxolol-d7 offers similar therapeutic benefits but with the added advantage of improved stability for research purposes.

Properties

Molecular Formula

C18H30ClNO3

Molecular Weight

350.9 g/mol

IUPAC Name

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1/i1D3,2D3,14D;

InChI Key

CHDPSNLJFOQTRK-CFDMMCIXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.